molecular formula C9H13FN2O5 B12366110 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12366110
M. Wt: 248.21 g/mol
InChI Key: WGPOVDZEGVBLPX-XVFCMESISA-N
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Description

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a fluorinated nucleoside analog. This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of fluorine in its structure often imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the fluorination of a suitable precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of nucleic acid synthesis. This disruption can trigger cellular responses such as apoptosis (programmed cell death) or the activation of immune pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione lies in its specific fluorination pattern and the presence of both hydroxyl and fluorine groups. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13FN2O5

Molecular Weight

248.21 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1

InChI Key

WGPOVDZEGVBLPX-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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